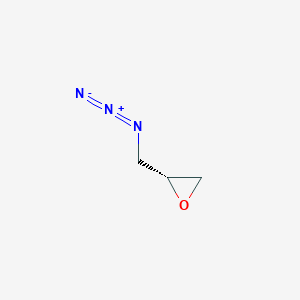

(R)-2-(Azidomethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

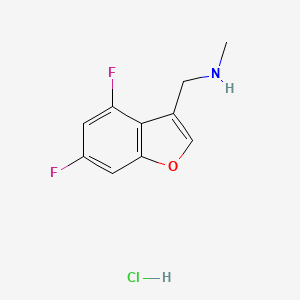

“®-2-(Azidomethyl)oxirane” is a type of oxetane, a four-membered ring compound . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives like “®-2-(Azidomethyl)oxirane” has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . A specific example is the synthesis of a series of novel hyperbranched azido polymers namely poly-3-azidomethyl-3-hydroxymethyl oxetanes (HBPAMHMOs) using cationic ring opening polymerization .

Molecular Structure Analysis

The four-membered oxetane ring is a key structural feature of “®-2-(Azidomethyl)oxirane”. This structure has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Chemical Reactions Analysis

Oxetanes, including “®-2-(Azidomethyl)oxirane”, are known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . New and interesting reactions of the oxirane group have been described that provide new routes to other heterocyclic ring systems and functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxetanes like “®-2-(Azidomethyl)oxirane” are influenced by their four-membered ring structure . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Applications De Recherche Scientifique

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a new, synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and reacts with various α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be easily identified and quantified by 19F, 1H, and 13C NMR, and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Antifungal Azoles

Optically active oxiranes like (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its stereoisomers, which are synthesized from optically active oxiranes, demonstrate potent antifungal activity both in vitro and in vivo. These compounds are prepared from methyl (R)-lactate through a stereocontrolled manner involving a key Grignard reaction (Tasaka et al., 1993).

Stereoselective Synthesis

A study demonstrates the synthesis of fluorinated chirons through stereoselective oxirane formation by reacting diazomethane on 1-fluoro-3-arylsulfinyl-2-propanone and subsequent ring opening by selected nucleophiles. This process is vital for understanding the influence of reaction conditions on chemo-and stereoselectivity (Arnone et al., 1995).

Rotational Spectroscopy

The pre-reactive complex formed by oxirane and ClF has been characterized using rotational spectra, revealing insights into the molecular interaction and structure of such complexes. This research contributes to understanding the angular geometry of pre-reactive complexes involving oxiranes (Bloemink et al., 1996).

Reactions with Azides

Research on the reaction of tetrahydropyranyl azides with 5-R-bicyclo[2.2.1]-2-heptenes highlights the formation of N-tetrahydropyranylaziridines with 100% stereoselectivity. This is achieved by opening the oxirane ring in epoxytetrahydropyrans with sodium azide (Vasil'eva et al., 1997).

Mécanisme D'action

Orientations Futures

The future directions for compounds like “®-2-(Azidomethyl)oxirane” could involve further exploration of their synthesis, reactivity, and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that are capable of interrogating extended protein interfaces .

Propriétés

IUPAC Name |

(2R)-2-(azidomethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)